molecular formula C46H94N4O2 B12598903 3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name) CAS No. 917572-95-3

3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)

Cat. No.: B12598903
CAS No.: 917572-95-3
M. Wt: 735.3 g/mol
InChI Key: JEXYVYDBEQBWNK-UHFFFAOYSA-N
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Description

3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diylbis(methylazanediyl) and N-octadecylpropanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) typically involves a multi-step process. One common method includes the reaction of ethane-1,2-diamine with methyl chloroformate to form the intermediate ethane-1,2-diylbis(methylazanediyl). This intermediate is then reacted with N-octadecylpropanamide under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for maintaining product consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its structure enables it to form complexes with metal ions, which can be utilized in catalysis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid
  • 3,3’-[Ethane-1,2-diylbis(oxy)]bis(4,1-phenylene)dipropionate
  • 2,2’-[Ethane-1,2-diylbis(oxy)]bisethyl dinitrate

Uniqueness

Compared to similar compounds, 3,3’-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) is unique due to its specific combination of ethane-1,2-diylbis(methylazanediyl) and N-octadecylpropanamide groups. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

917572-95-3

Molecular Formula

C46H94N4O2

Molecular Weight

735.3 g/mol

IUPAC Name

3-[methyl-[2-[methyl-[3-(octadecylamino)-3-oxopropyl]amino]ethyl]amino]-N-octadecylpropanamide

InChI

InChI=1S/C46H94N4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-47-45(51)37-41-49(3)43-44-50(4)42-38-46(52)48-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-44H2,1-4H3,(H,47,51)(H,48,52)

InChI Key

JEXYVYDBEQBWNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CCN(C)CCN(C)CCC(=O)NCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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